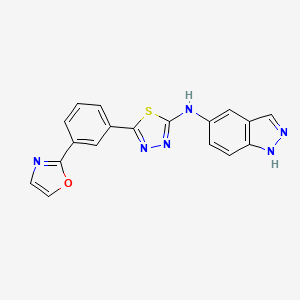
Rock2-IN-2
Descripción general
Descripción
Rock2-IN-2 is a useful research compound. Its molecular formula is C18H12N6OS and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Characterization and Identification of Novel Substrates
Rock2-IN-2's role in identifying new substrates is significant. A study by (Couzens et al., 2014) demonstrates the utility of a modified ROCK2 protein in discovering novel substrates. This approach identified elongation initiation factor-1-α1 as a putative ROCK2 substrate, revealing new insights into ROCK2's molecular functions.
Interaction with Other Proteins
The interaction between ROCK2 and other proteins, such as p300 acetyltransferase, is a critical area of research. (Tanaka et al., 2006) found that ROCK2 associates with p300, influencing its acetyltransferase activity. This interaction has implications for gene expression and cellular functions.
Role in Cancer Progression
Research by (Huang et al., 2014) highlights ROCK2's role in tumor progression, particularly in hepatocellular carcinoma (HCC). They discovered that ROCK2 interacts with matrix metalloproteinase 2 (MMP2), affecting tumor invasiveness and metastasis.
Impact on Hypertension
The link between ROCK2 and hypertension was explored by (Rankinen et al., 2008). They identified a haplotype block at the ROCK2 locus associated with a reduced risk of hypertension, suggesting a potential target for hypertension treatment.
Influence on Immune System Modulation
Research indicates that ROCK2 selectively influences immune cells. (Zanin-Zhorov et al., 2016) found that ROCK2 inhibition can shift the balance between pro-inflammatory and regulatory T-cell subsets, offering potential therapeutic avenues for inflammatory disorders.
Cardiac Hypertrophy and ROCK2
(Okamoto et al., 2013) demonstrated the critical role of ROCK2 in cardiac hypertrophy development. Their study suggests that targeting ROCK2 could provide a therapeutic strategy for preventing cardiac hypertrophy.
ROCK2 in Alzheimer’s Disease
The therapeutic potential of ROCK2 inhibition in Alzheimer's disease is highlighted by (Weber & Herskowitz, 2021). They suggest that inhibiting ROCK2 may induce autophagy pathways and regulate tau protein aggregation, offering new treatment avenues for Alzheimer’s disease.
Role in Cell Cycle Progression and Tumorigenesis
Research by (Kümper et al., 2016) underscores ROCK2's indispensable role in cell cycle progression and tumorigenesis, pointing to its significance in cancer research.
ROCK2 in Oral Squamous Cell Carcinomas
(Dourado et al., 2018) investigated the prognostic value of ROCK2 in oral squamous cell carcinomas, linking its high expression to advanced disease stages and increased density of cancer-associated fibroblasts.
Propiedades
IUPAC Name |
N-(1H-indazol-5-yl)-5-[3-(1,3-oxazol-2-yl)phenyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS/c1-2-11(16-19-6-7-25-16)8-12(3-1)17-23-24-18(26-17)21-14-4-5-15-13(9-14)10-20-22-15/h1-10H,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSHRQCWPPIEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN=C(S2)NC3=CC4=C(C=C3)NN=C4)C5=NC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



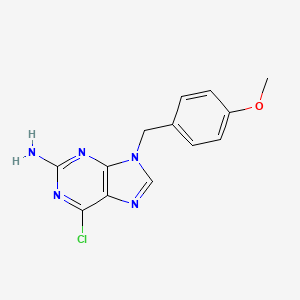
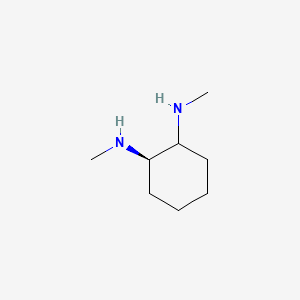
![(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentan-1-aminium hydrogen oxalate](/img/structure/B8103208.png)
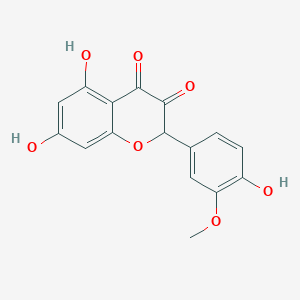



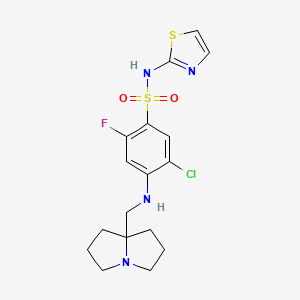
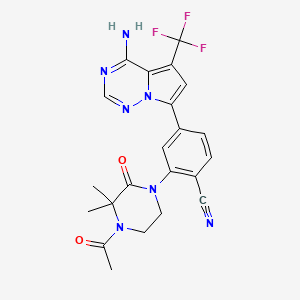
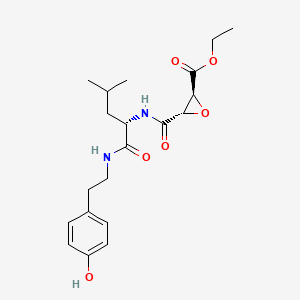
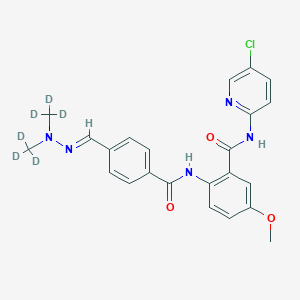

![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)
![N-(6-fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B8103309.png)